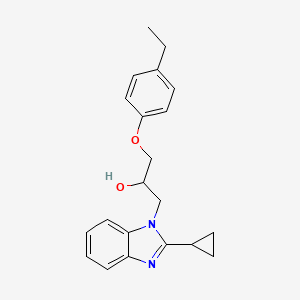

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol

Description

1-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is a synthetic small molecule featuring a benzodiazol (benzimidazole) core substituted with a cyclopropyl group at position 2. The propan-2-ol chain at position 1 of the benzodiazol is further functionalized with a 4-ethylphenoxy group.

While direct synthesis or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzimidazoles with propanol-linked aryloxy substituents) are synthesized via nucleophilic substitution or coupling reactions . Theoretical properties can be inferred:

- Molecular formula: C21H23N2O2 (estimated molecular weight: ~343.4 g/mol).

- Key features: The cyclopropyl group introduces steric rigidity, while the ethylphenoxy moiety enhances lipophilicity compared to smaller substituents (e.g., methoxy).

Properties

IUPAC Name |

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-15-7-11-18(12-8-15)25-14-17(24)13-23-20-6-4-3-5-19(20)22-21(23)16-9-10-16/h3-8,11-12,16-17,24H,2,9-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKKSTKXUGKKGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Attachment of the Propanol Chain: The propanol chain can be attached through a nucleophilic substitution reaction involving a suitable alkyl halide and the benzodiazole core.

Etherification: The final step involves the etherification of the propanol chain with 4-ethylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving benzodiazole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzodiazoles.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol would depend on its specific biological target. Generally, benzodiazoles exert their effects by interacting with specific receptors or enzymes, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs from the evidence:

*Estimated based on molecular formulas.

Key Observations :

Core Modifications : The target compound’s benzodiazol core differs from benzimidazol-2-imine derivatives (e.g., Compounds 5–11 in ), which may alter electronic properties and binding kinetics.

Substituent Effects: The cyclopropyl group in the target compound and BI95063 introduces rigidity and moderate lipophilicity compared to bulkier benzyl (Compound 5) or isopropyl (Compound 8) groups. The 4-ethylphenoxy substituent balances lipophilicity (logP ~3.5 estimated) between polar methoxy (Compound 10–11, ) and highly lipophilic benzylphenoxy (Compound 10, ).

Molecular Weight : The target compound (~343.4 g/mol) falls within the typical range for CNS-active drugs, contrasting with larger indole derivatives (~450 g/mol, ).

Pharmacological Implications (Inferred)

- Receptor Binding: Analogs with propanol-aryloxy chains (e.g., ) exhibit α/β-adrenoceptor affinity, suggesting the target compound may interact with similar targets.

- Antiarrhythmic Potential: Indole-based analogs in showed electrographic and antiarrhythmic activity, but the benzodiazol core in the target may shift selectivity toward other receptors.

- Metabolic Stability : The cyclopropyl group could enhance metabolic stability compared to benzyl-substituted analogs, which are prone to oxidative degradation .

Biological Activity

1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the benzodiazole class of derivatives. This compound has garnered interest due to its potential biological activities, which may include anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 272.35 g/mol. The structure features a cyclopropyl group and a benzodiazole moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain and inflammation.

- Antioxidant Activity : It may exhibit antioxidant properties that help in mitigating oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various biological systems:

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Analgesic Activity :

Data Table: Summary of Biological Activities

Discussion

The findings indicate that this compound possesses significant biological activities that warrant further investigation. Its ability to modulate inflammatory responses and protect neuronal cells positions it as a promising candidate for drug development aimed at treating conditions such as chronic pain and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.